1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole
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Overview
Description
1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C₁₁H₁₀N₄O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, an isocyanate group, and a methyl group attached to a triazole ring.
Preparation Methods
The synthesis of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole typically involves the reaction of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a suitable reagent to introduce the isocyanate group. One common method is the use of phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-Benzyl-4-isocyanato-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds such as:
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the isocyanate group and is used as a precursor in the synthesis of this compound.
4-Isocyanato-5-methyl-1-(phenylmethyl)-1H-1,2,3-triazole: This is a synonym for this compound and highlights the presence of the isocyanate group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-benzyl-4-isocyanato-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-9-11(12-8-16)13-14-15(9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFWGAPDVSDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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